MmpL3-IN-1 is a small molecule identified as a potent inhibitor of Mycobacterial membrane protein large 3 (MmpL3), a critical transporter in mycobacteria responsible for the export of mycolic acids, which are essential components of the bacterial cell wall. The compound has garnered attention due to its potential application in treating infections caused by Mycobacterium tuberculosis and other mycobacterial species. MmpL3-IN-1 belongs to a class of compounds that target the MmpL3 protein, which plays a vital role in maintaining the integrity and viability of mycobacterial cells.
MmpL3-IN-1 was developed through systematic screening of chemical libraries aimed at identifying effective inhibitors of MmpL3. Various studies have characterized its structure and mechanism, confirming its efficacy against multiple strains of mycobacteria, including those resistant to conventional treatments .
MmpL3-IN-1 is classified as an anti-tuberculosis agent. It specifically inhibits the function of MmpL3, which is essential for the transport of trehalose monomycolate across the inner membrane of mycobacteria. This inhibition disrupts the synthesis of mycolic acids, leading to bacterial cell death .
The synthesis of MmpL3-IN-1 typically involves several organic chemistry techniques, including:
The synthesis may involve the use of specific reagents and catalysts that facilitate the formation of key chemical bonds. The exact synthetic route can vary based on the starting materials and desired purity levels, often requiring optimization through iterative testing.
MmpL3-IN-1 has a defined chemical structure that includes functional groups essential for its interaction with MmpL3. The compound consists of a central scaffold that interacts with the binding site on MmpL3, inhibiting its function.
While specific structural data for MmpL3-IN-1 may not be widely published, it is known that compounds targeting MmpL3 typically feature specific chemical motifs that enhance binding affinity and selectivity . Crystallographic studies have provided insights into how similar inhibitors interact with MmpL3 at the molecular level.
MmpL3-IN-1 undergoes specific chemical reactions when interacting with MmpL3. These reactions primarily involve non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor within the active site of the transporter.
The binding affinity can be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry, providing insights into the kinetics and thermodynamics of the interaction between MmpL3-IN-1 and MmpL3 .
MmpL3-IN-1 inhibits MmpL3 by binding to its active site, preventing it from transporting trehalose monomycolate across the inner membrane. This disruption halts mycolic acid biosynthesis, leading to cell lysis and death in susceptible mycobacterial strains.
Studies have shown that MmpL3-IN-1 exhibits a minimum inhibitory concentration (MIC) effective against various strains of Mycobacterium tuberculosis, indicating its potential as a therapeutic agent .
MmpL3-IN-1 is typically characterized by:
The compound's chemical properties include:
Relevant data from studies indicate that modifications to the chemical structure can significantly impact both efficacy and safety profiles .
MmpL3-IN-1 is primarily investigated for its potential as an anti-tuberculosis drug. Its ability to inhibit MmpL3 makes it a promising candidate for developing new therapies against drug-resistant strains of Mycobacterium tuberculosis. Additionally, ongoing research explores its utility against other nontuberculous mycobacterial infections, expanding its application in clinical settings .
MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis belonging to the Resistance-Nodulation-Division (RND) superfamily. Its structure comprises 12 transmembrane helices (TMHs) organized into a canonical RND fold, with two large periplasmic domains (PD1 and PD2) critical for conformational flexibility during transport [1] [7]. Cryo-EM studies confirm MmpL3 functions as a homotrimer, with each protomer containing a central substrate conduit [6] [10]. Transport activity is strictly dependent on the proton motive force (PMF) generated across the cytoplasmic membrane. Key acidic residues (notably aspartate and tyrosine pairs within TMH4 and TMH11) form a proton relay network that couples proton influx from the periplasm to the conformational changes necessary for lipid translocation [1] [5] [7]. This PMF-dependent mechanism is analogous to that of Gram-negative RND efflux pumps like AcrB, albeit specialized for lipid export. Disruption of the proton relay, either by mutagenesis or inhibitor binding, abolishes transport function, underscoring its essential role [5] [7].
Table 1: Key Structural Features of MmpL3 Relevant to Function and Inhibition
Structural Domain | Key Features/Residues | Functional Role | Consequence of Disruption |
---|---|---|---|
Transmembrane Domain (TMD) | TMH1-TMH12; Asp-Tyr pairs (e.g., D256, Y642) | Forms proton translocation pathway; Substrate channel | Loss of PMF coupling; Transport inhibition |
Periplasmic Domain 1 (PD1) | Large flexible loop (~residues 34-173) | Connects TMD; May interact with accessory proteins | Impaired substrate shuttling to periplasm |
Periplasmic Domain 2 (PD2) | Large flexible loop (~residues 392-511) | Undergoes conformational shift during transport cycle | Stalled transport cycle; Lipid accumulation |
Trimerization Interface | TMH1, TMH2, TMH4, TMH7 interactions | Stabilizes functional homotrimer | Loss of transporter activity; Cell death |
MmpL3 is the dedicated transporter for trehalose monomycolate (TMM), an essential glycolipid precursor of the mycobacterial outer membrane. TMM consists of trehalose (a disaccharide) esterified to a single, exceptionally long-chain (C₆₀–C₉₀) α-alkyl, β-hydroxyl mycolic acid [2]. Crucially, biochemical and genetic evidence indicates that MmpL3 transports not TMM itself, but its acetylated derivative (AcTMM). This acetylation is catalyzed by the essential integral membrane protein TmaT (Rv0228) prior to transport [1] [6]. The acetyl group likely facilitates intercalation of the glycolipid into the inner membrane leaflet and recognition by MmpL3 [1]. Structural studies using Mycobacterium smegmatis MmpL3 show it binds shorter-chain trehalose analogs (like trehalose 6-decanoate, T6D) and full-length TMM within a large, hydrophobic cavity spanning the inner leaflet of the membrane and extending into the periplasmic domains [2] [10]. This cavity accommodates the lipid tails while potentially positioning the trehalose headgroup near the periplasmic exit. MmpL3's substrate specificity is narrow, primarily restricted to AcTMM/TMM, differentiating it from multi-drug efflux RND pumps [6] [10].
MmpL3-IN-1, like other structurally diverse MmpL3 inhibitors (e.g., SQ109, AU1235, indolecarboxamides, spiropiperidines), targets a conserved hydrophobic pocket deep within the transmembrane domain of MmpL3. Crystallographic and cryo-EM structures of MmpL3-inhibitor complexes reveal this binding site is located at the intersection of TMH4, TMH5, TMH6, TMH10, and TMH11, directly overlapping with the putative proton translocation pathway [1] [5] [7]. Key residues lining this pocket include G253, F257, L260, Y646, F649, and F644. MmpL3-IN-1 binds within this pocket via hydrophobic interactions and specific hydrogen bonds. Crucially, the binding site is situated such that the inhibitor disrupts critical hydrogen bonding and electrostatic interactions between the conserved Asp (e.g., D256 in M. smegmatis) and Tyr (e.g., Y642 in M. smegmatis) residues involved in proton relay [5] [7]. This disruption prevents the conformational changes necessary for proton translocation. Consequently, the proton gradient cannot be harnessed to power the transport cycle, effectively uncoupling the PMF from substrate movement [1] [5].
Binding of MmpL3-IN-1 within the transmembrane pocket induces significant local and global conformational alterations in MmpL3. High-resolution structural comparisons (X-ray crystallography and cryo-EM) between apo and inhibitor-bound states show that inhibitor binding stabilizes a conformation incompatible with the functional transport cycle [7] [10]. Specifically, MmpL3-IN-1 binding:
Inhibition of MmpL3 by MmpL3-IN-1 has an immediate and catastrophic effect on lipid homeostasis. Genetic knockdown studies of mmpL3 and inhibitor treatment lead to the rapid intracellular accumulation of TMM (or its acetylated precursor) within the cytoplasm and inner membrane [3] [4]. Lipidomic analyses of treated mycobacteria consistently show a significant increase in TMM levels concurrent with a decrease in its outer membrane derivatives, trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP) [3] [6]. This accumulation disrupts membrane physiology and triggers a cascade of detrimental effects:
Table 2: Consequences of MmpL3 Inhibition on Mycobacterial Cells
Affected Process | Direct Consequence of Inhibition | Downstream Cellular Effects | Experimental Evidence |
---|---|---|---|
TMM/AcTMM Transport | Intracellular accumulation of TMM/AcTMM | Toxic buildup in inner membrane; Depletion of outer membrane mycolates | Lipidomics; Metabolic labeling [3] [4] |
Outer Membrane Biogenesis | Failure to form TDM and mAGP complex | Loss of outer membrane integrity and permeability barrier | Increased antibiotic susceptibility; Cell lysis [3] [6] |
Cell Division/Elongation | Disruption of coordinated cell wall synthesis | Cell elongation defects; Swelling; Loss of septation | Microscopy (SEM/TEM); Conditional knockdown [3] [4] |
Metabolic Homeostasis | Downregulation of energy and lipid synthesis genes | Metabolic downshift; Induction of stress responses | RNA-seq transcriptomics [3] [4] |
Viability | Arrest of division; Membrane damage; Lysis | Rapid bactericidal effect | Time-kill assays; CFU enumeration [3] [4] |
The most critical downstream consequence of MmpL3 inhibition is the failure to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the foundational scaffold of the mycobacterial cell wall. TMM transported by MmpL3 serves as the essential mycolate donor for the extracellular Ag85 complex (FbpA, FbpB, FbpC2) [6] [7]. The Ag85 enzymes perform two key reactions:
Table 3: MmpL3 Inhibitors with Characterized Binding to the Proton Relay Site
Inhibitor Class | Prototypical Compound | Chemical Core Structure | Target Organism(s) | Key Binding Residues (M. smegmatis MmpL3) |
---|---|---|---|---|
Ethylenediamine | SQ109 | N-Adamanthyl-N'-[(1E)-2-phenylethyl]ethane-1,2-diamine | Broad-spectrum (Bacteria/Fungi) | D256, Y646, F644, F649, L260 |
Adamantyl Urea (AU) | AU1235 | 1-(1-Adamantyl)-3-(3,5-dichlorophenyl)urea | Primarily Mycobacteria | D256, Y646, F644, F649, L260, G253 |
Indolecarboxamide | NITD-349 | N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide | M. tuberculosis | D256, Y646, F644, F649, L260, G253 |
Spiropiperidine (SPIRO) | SPIRO | Spiro[chromane-2,4'-piperidine] derivative | M. tuberculosis | D256, Y646, F644, F649, L260 |
1,5-Diarylpyrrole | BM212 | 1,5-Diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methylpyrrole | Broad-spectrum (Bacteria/Fungi) | D256, Y646, F644, F649 |
Tetrahydropyrazolopyrimidine (THPP) | THPP-2 | Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | M. tuberculosis | D256, Y646, F644, F649, L260 |
Piperidinol | PIPD1 | 2-(2-(Alkylamino)ethyl)piperidin-4-ol | M. tuberculosis | D256, Y646, F644, F649 |
MmpL3-IN-1 | MmpL3-IN-1 | (Chemical structure not detailed in sources) | Presumed Mycobacteria | Presumed: D256, Y646, F644, F649, L260, G253 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4